
2,9-Diamino-2-(aminomethyl)decanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Diamino-2-(aminomethyl)decanedioic acid is a chemical compound with the molecular formula C11H22N4O4 It is characterized by the presence of amino groups and a decanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diamino-2-(aminomethyl)decanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of decanedioic acid with ammonia and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield. The raw materials are carefully selected and purified to minimize impurities and optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Diamino-2-(aminomethyl)decanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to amine groups, altering the compound’s properties.
Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Aplicaciones Científicas De Investigación
2,9-Diamino-2-(aminomethyl)decanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,9-Diamino-2-(aminomethyl)decanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may act as a substrate or inhibitor in enzymatic reactions, modulating biochemical processes.
Comparación Con Compuestos Similares
2,9-Diamino-2-(aminomethyl)decanedioic acid can be compared with other similar compounds, such as:
- 2,9-Diamino-2-(aminomethyl)nonanedioic acid
- 2,9-Diamino-2-(aminomethyl)octanedioic acid
These compounds share similar structural features but differ in the length of the carbon chain
Propiedades
Número CAS |
921226-17-7 |
|---|---|
Fórmula molecular |
C11H23N3O4 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
2,9-diamino-2-(aminomethyl)decanedioic acid |
InChI |
InChI=1S/C11H23N3O4/c12-7-11(14,10(17)18)6-4-2-1-3-5-8(13)9(15)16/h8H,1-7,12-14H2,(H,15,16)(H,17,18) |
Clave InChI |
GLEYAPPHNAJITR-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(CN)(C(=O)O)N)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
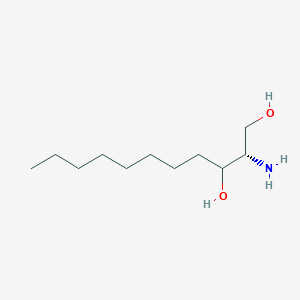
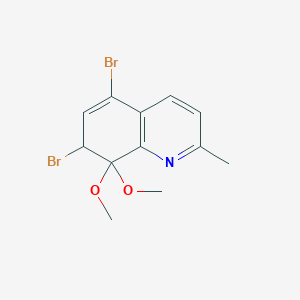
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)

![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
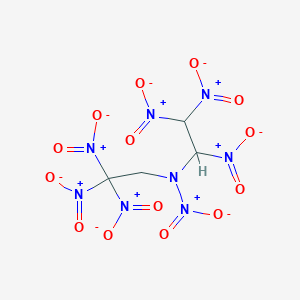

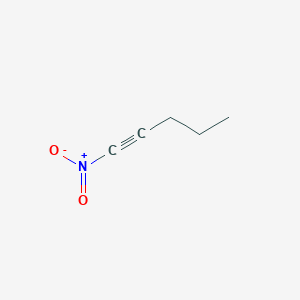
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)

![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
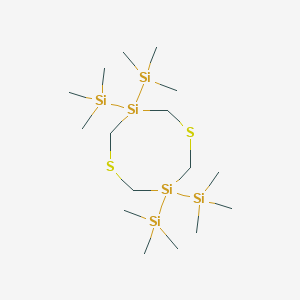
![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)
